Patent-Protected Scaffold: M3 Muscarinic Antagonist Claims Include Ortho-Ethoxyphenyl Thiazole Derivatives
5-(2-Ethoxyphenyl)thiazol-2-amine falls within the Markush structure of US Patent US7232841B2 (assigned to Glaxo Group Limited), which claims novel thiazole aniline compounds as M3 muscarinic acetylcholine receptor antagonists for treating respiratory diseases [1]. The patent specifically encompasses 2-ethoxyphenyl-substituted thiazole derivatives within its defined structural scope, providing intellectual property protection that distinguishes this scaffold from off-patent 2-aminothiazole alternatives [2]. While specific IC₅₀ data for the exact compound is not disclosed in the patent's biological examples, the inclusion of ortho-ethoxyphenyl thiazoles in the claims establishes a documented therapeutic rationale that is absent for many commercially available 2-aminothiazole building blocks.
| Evidence Dimension | Patent protection status and therapeutic target designation |
|---|---|
| Target Compound Data | Covered under US7232841B2 claims for M3 mAChR antagonism |
| Comparator Or Baseline | Generic 2-aminothiazole building blocks (unpatented, no target annotation) |
| Quantified Difference | Patented therapeutic utility annotation vs. no target-associated IP |
| Conditions | USPTO patent examination; Glaxo Group Limited M3 antagonist program |
Why This Matters
Procurement of a compound with documented patent inclusion provides a defined intellectual property and therapeutic annotation foundation that generic alternatives lack.
- [1] Busch-Petersen J, Laine DI, Palovich MR, McCleland BW. M3 muscarinic acetylcholine receptor antagonists. United States Patent US7232841B2. Glaxo Group Limited. 2007. View Source
- [2] Glaxo Group Limited. Novel thiazole aniline compounds for M3 muscarinic receptor mediated diseases. WO2004089942A1. 2004. View Source
